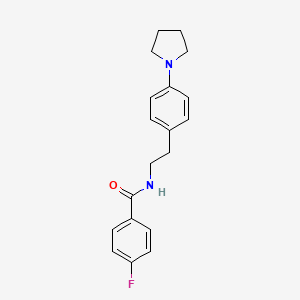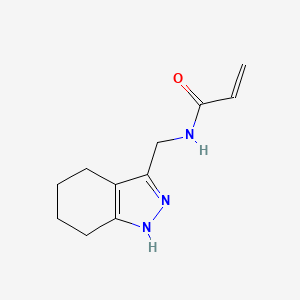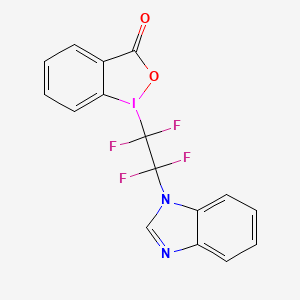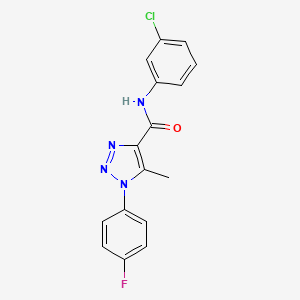
4-fluoro-N-(4-(pyrrolidin-1-yl)phénéthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often carried out in a multi-step manner . For instance, intermediate pyrrolidine derivatives can be obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular formula of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is C17H17FN2O. The molecular weight is 284.33 g/mol.Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
- Le cycle pyrrolidine a été étudié pour ses propriétés antibactériennes. Des dérivés substitués de ce composé ont montré différents niveaux d'activité contre des souches bactériennes .
- Ces composés ont été évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra .
- 4-fluoro-3-méthyl-α-pyrrolidinovalérophénone (chlorhydrate), un composé apparenté, appartient à la catégorie des cathinones. Il est utilisé comme étalon de référence analytique dans la recherche et les applications médico-légales .
Activité antibactérienne
Agents antituberculeux
Dérivés de la cathinone
Mécanisme D'action
Target of Action
The primary target of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes in which it is involved.
Pharmacokinetics
The compound’sphysicochemical properties , such as its molecular weight and structure, suggest that it may have good bioavailability .
Result of Action
The inhibition of SDH by 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can lead to a decrease in ATP production. This can affect various cellular processes, potentially leading to cell death. In the context of its antifungal activity, this can result in the inhibition of fungal growth .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide are not fully understood yet. It is known that pyrrolidine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the spatial orientation of substituents and the stereogenicity of carbons .
Cellular Effects
The cellular effects of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide are currently under investigation. It is anticipated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is not yet fully elucidated. It is expected that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-7-5-16(6-8-17)19(23)21-12-11-15-3-9-18(10-4-15)22-13-1-2-14-22/h3-10H,1-2,11-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJSRSVKKCQUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)


![6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2386044.png)




![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)